Pyroglutamylglycine

Description

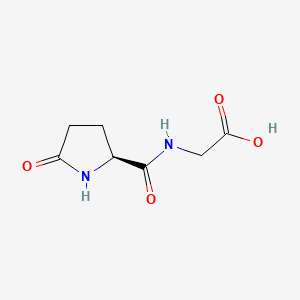

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c10-5-2-1-4(9-5)7(13)8-3-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLTUJPJMFPMP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951838 | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29227-88-1 | |

| Record name | 5-Oxo-L-prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29227-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroglutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Pyroglutamylglycine (pGlu-Gly): A Technical Guide

This guide serves as a technical whitepaper on the biological and analytical significance of Pyroglutamylglycine (pGlu-Gly). It is structured to provide researchers with actionable insights into its metabolism, pathological associations, and detection methodologies.[1]

Executive Summary

Pyroglutamylglycine (pGlu-Gly) is a bioactive dipeptide characterized by an N-terminal pyroglutamic acid (5-oxoproline) residue linked to glycine. Unlike standard dipeptides, the N-terminal lactam ring of pGlu-Gly confers unique resistance to classical aminopeptidases, allowing it to persist in biological fluids and exert specific physiological effects.

While historically recognized for its contribution to the "kokumi" and "umami" taste profiles in fermented matrices, recent metabolomic studies have elevated pGlu-Gly to a critical biomarker of metabolic and neurological stress . It is now causally implicated in stroke pathology, primary ovarian insufficiency (POI), and retinal pigment epithelial (RPE) proliferation.

Chemical Biology & Structural Stability

Structural Identity

-

IUPAC Name: 2-[(5-oxopyrrolidine-2-carbonyl)amino]acetic acid

-

Molecular Formula: C₇H₁₀N₂O₄

-

Molecular Weight: 186.16 Da

-

Key Feature: The

-lactam ring (cyclic amide) at the N-terminus.

Enzymatic Stability (The "Stealth" Peptide)

The biological significance of pGlu-Gly is dictated by its stability. Most cytosolic and serum aminopeptidases require a free N-terminal amino group (

-

Leucine Aminopeptidase (LAP)

-

Aminopeptidase N (APN/CD13)

This resistance extends its half-life in plasma, making it a reliable circulating marker for upstream proteolytic events. Clearance is strictly regulated by specific enzymes (see Section 3).

Biosynthesis and Metabolism[2]

The lifecycle of pGlu-Gly is governed by a balance between cyclization (formation) and specific hydrolysis (clearance).

Formation: Glutaminyl Cyclase (QC)

pGlu-Gly is rarely synthesized de novo as a dipeptide. Instead, it typically arises from the post-translational modification of N-terminal Glutamine (Gln) or Glutamic Acid (Glu) residues in precursor peptides, catalyzed by Glutaminyl Cyclase (QC) (EC 2.3.2.5).

-

Reaction: Gln-Gly-X

pGlu-Gly-X -

Spontaneous Formation: In non-enzymatic contexts (e.g., food processing, acidic conditions), N-terminal Gln spontaneously cyclizes to pGlu, though at a slower rate than QC-catalyzed reactions.

Clearance: Pyroglutamyl Peptidase I (PGP-I)

Since standard proteases fail to degrade pGlu-Gly, the cell relies on Pyroglutamyl Peptidase I (PGP-I) (EC 3.4.19.3), a cysteine protease that specifically hydrolyzes the pGlu-peptide bond.

-

Reaction: pGlu-Gly

Pyroglutamic Acid (pGlu) + Glycine -

Significance: Downregulation or inhibition of PGP-I leads to the accumulation of pGlu-peptides, which is observed in various neurodegenerative and metabolic disorders.

Metabolic Pathway Diagram

The following diagram illustrates the formation and degradation logic of pGlu-Gly.

Figure 1: Metabolic pathway of pGlu-Gly. Note that PGP-I is the rate-limiting step for clearance. Blockade of this enzyme causes pGlu-Gly accumulation.

Physiological and Pathological Roles

Neurological Biomarker (Stroke & Ischemia)

Recent Mendelian Randomization (MR) studies and metabolomic profiling have identified pGlu-Gly as a causal risk factor and biomarker for stroke.

-

Mechanism: Elevated circulating pGlu-Gly correlates with ischemic and hemorrhagic stroke subtypes. This accumulation likely reflects a systemic failure in peptide clearance (PGP-I dysfunction) or increased neuro-inflammatory signaling involving pGlu-modified neuropeptides.

-

Clinical Utility: It serves as a "genetically predicted metabolite" that can stratify risk in cardiovascular cohorts.

Antiproliferative Activity (Ophthalmology)

In the context of the eye, pGlu-Gly exhibits distinct inhibitory properties.

-

Effect: Suppresses proliferation of RPE cells and fibroblasts.

-

Therapeutic Relevance: This bioactivity suggests pGlu-Gly (or stable analogs) could be therapeutic candidates for Proliferative Vitreoretinopathy (PVR) , a condition where uncontrolled RPE proliferation leads to retinal detachment.

Nutritional Signaling (The "Kokumi" Effect)

While not a drug target per se, pGlu-Gly activates calcium-sensing receptors (CaSR) in the tongue and gut.

-

Sensory: Enhances thickness, mouthfulness, and complexity (Kokumi) of food.

-

Gut-Brain Axis: Dietary pGlu-peptides may modulate gut motility and secretion via CaSR activation in the enteric nervous system.

Technical Protocol: Analytical Detection

Detecting pGlu-Gly requires overcoming significant analytical challenges: high polarity (poor retention on C18) and ion suppression in complex matrices.

LC-MS/MS Workflow

Objective: Quantify pGlu-Gly in plasma or cell culture media.

| Parameter | Specification | Rationale |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) | pGlu-Gly is too polar for standard C18 retention. HILIC ensures adequate retention and separation from salts. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) | Acidic pH suppresses ionization of the carboxylic acid, improving peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | High organic content required for HILIC mode. |

| Ionization | ESI Positive Mode (+ve) | The peptide bond and N-terminus protonate readily. |

| MRM Transition | m/z 187.1 | Precursor [M+H]⁺ to fragment (pyroglutamyl ring loss). |

| Internal Standard | ¹³C-labeled pGlu-Gly or pGlu-Ala | Essential to correct for matrix effects and ion suppression. |

Step-by-Step Extraction Protocol

-

Sample Prep: Aliquot 50 µL plasma.

-

Protein Precipitation: Add 150 µL cold Acetonitrile (containing Internal Standard). Vortex 30s.

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Move supernatant to a clean vial. Do not dry down if using HILIC (high organic is good).

-

Injection: Inject 2-5 µL onto the HILIC-MS/MS system.

Synthesis Note (For Reference Standards)

When synthesizing pGlu-Gly via Solid Phase Peptide Synthesis (SPPS):

-

Resin: Wang resin (for C-terminal acid).

-

Coupling: Standard Fmoc-Gly-OH followed by L-Pyroglutamic acid .

-

Caution: pGlu is an inexpensive starting material; do not use Fmoc-Glu and attempt to cyclize on-resin unless necessary, as it is inefficient. Use pre-formed L-pGlu-OH.

Disease Association Diagram

Figure 2: Clinical associations of pGlu-Gly. Solid lines indicate biomarker/risk association; dashed line indicates potential therapeutic utility.

References

-

Frontiers in Endocrinology. (2024). Non-targeted metabolomics revealed novel links between serum metabolites and primary ovarian insufficiency: a Mendelian randomization study. Retrieved from [Link]

-

National Institutes of Health (NIH) - PMC. (2024). Assessing the causal effect of genetically predicted metabolites and metabolic pathways on stroke. Retrieved from [Link]

-

Bioscience, Biotechnology, and Biochemistry. (2011). Isolation and identification of the umami enhancing compounds in Japanese soy sauce. Retrieved from [Link]

-

International Journal of Biological Sciences. (2015). Identification and Functional Analysis of a Novel Tryptophyllin Peptide from the Skin of the Red-eye Leaf Frog. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Inhibitory Effects of Resveratrol on PDGF-BB-Induced Retinal Pigment Epithelial Cell Migration via PDGFRβ, PI3K/Akt and MAPK pathways | PLOS One [journals.plos.org]

- 3. Glucosamine inhibits epidermal growth factor-induced proliferation and cell-cycle progression in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Pyroglutamylglycine structure and chemical properties

This guide provides a comprehensive technical analysis of Pyroglutamylglycine (pGlu-Gly), a dipeptide of significant interest in neuropharmacology, food chemistry, and prodrug design.

Structural Dynamics, Physicochemical Profiling, and Pharmaceutical Applications

Executive Summary

Pyroglutamylglycine (pGlu-Gly) , also known as 5-oxo-L-prolylglycine, is a chemically distinct dipeptide characterized by an N-terminal lactam ring. Unlike standard linear peptides, the cyclization of the glutamine side chain renders the N-terminus "blocked," conferring unique resistance to aminopeptidase degradation. This structural feature has established pGlu-Gly as a critical scaffold in the design of nootropic agents (analogous to Piracetam), a stabilizer in peptide prodrugs , and a key umami-enhancing metabolite in fermentation chemistry.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The core stability of pGlu-Gly arises from the internal amide bond (lactam) of the pyroglutamic acid moiety. This cyclization removes the basicity of the N-terminus, significantly altering the molecule's ionization profile compared to linear Glu-Gly.

Table 1: Physicochemical Profile [1]

| Property | Data |

| IUPAC Name | 2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid |

| Common Names | pGlu-Gly, 5-Oxo-L-prolylglycine, Pyr-Gly-OH |

| CAS Number | 29227-88-1 (Free Acid) |

| Molecular Formula | C₇H₁₀N₂O₄ |

| Molecular Weight | 186.17 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | High in H₂O, DMSO; Low in non-polar organic solvents |

| Acidity (pKa) | ~3.6 (Carboxylic acid); N-terminus is non-ionizable |

| LogP | -1.4 (Hydrophilic) |

| Stability | Resistant to aminopeptidases; susceptible to pyroglutamyl peptidase |

Part 2: Structural Analysis & Spectroscopic Signature

The structure of pGlu-Gly is defined by the rigid pyrrolidone ring coupled to the flexible glycine backbone. This combination allows for specific steric interactions with receptors (e.g., AMPA/NMDA modulation) while maintaining a compact hydrodynamic radius.

Structural Diagram

The following diagram illustrates the chemical connectivity, highlighting the lactam ring (red) and the peptide linkage (blue).

Caption: Structural connectivity of pGlu-Gly showing the N-terminal protection via lactamization and the C-terminal acidic functionality.

Analytical Characterization (NMR)

Identification of pGlu-Gly relies on detecting the distinct spin system of the pyroglutamic ring and the glycine singlet/doublet.

-

¹H NMR (D₂O/DMSO-d₆, Typical Shifts):

-

pGlu Hα: ~4.2 – 4.4 ppm (dd, characteristic of the chiral center next to the lactam carbonyl).

-

pGlu Hβ/Hγ: ~2.0 – 2.6 ppm (Multiplets, ring methylene protons).

-

Gly Hα: ~3.7 – 3.9 ppm (Singlet in D₂O; Doublet in DMSO due to NH coupling).

-

Amide NH: ~8.0 – 8.5 ppm (Visible in DMSO-d₆, absent in D₂O exchange).

-

Part 3: Synthesis & Manufacturing Protocols

Synthesis can be achieved via biological fermentation (enzymatic) or chemical coupling. The chemical route is preferred for high-purity pharmaceutical applications.

Method A: Solution-Phase Chemical Synthesis

This protocol ensures the retention of chirality at the pGlu alpha-carbon.

-

Starting Materials: L-Pyroglutamic acid (pGlu-OH) and Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).

-

Activation: pGlu-OH is activated using a coupling reagent (e.g., DCC/HOBt or HATU) in DMF/DCM.

-

Coupling: H-Gly-OMe is added with a base (DIPEA/NMM) to neutralize the hydrochloride. Reaction proceeds at RT for 4–12 hours.

-

Deprotection: The intermediate pGlu-Gly-OMe is hydrolyzed using LiOH or NaOH in THF/H₂O to yield the free acid.

-

Purification: Recrystallization from Ethanol/Ether or preparative HPLC.

Method B: Thermal Cyclization (Industrial/Prebiotic)

Heating L-Glutamic acid and Glycine at >140°C can induce dehydration and cyclization, forming pGlu-Gly. While cost-effective, this method often yields a mixture of oligomers and requires extensive purification.

Synthesis Workflow Diagram

Caption: Step-wise chemical synthesis pathway from precursor amino acids to the final dipeptide.

Part 4: Biological Context & Pharmaceutical Applications[2][6]

1. Neuropharmacology (Nootropic Scaffold)

pGlu-Gly is structurally homologous to Piracetam (2-oxo-1-pyrrolidineacetamide).

-

Mechanism: The pGlu moiety mimics the cyclic GABA derivative structure of racetams.

-

Potency: Research suggests pGlu-containing dipeptides (like pGlu-Asn and pGlu-Gly) can exhibit neuroprotective activity at dosages significantly lower than Piracetam, potentially modulating AMPA receptors or enhancing NGF synthesis.

2. Prodrug Stabilization (N-Capping)

In drug development, pGlu is used as an N-terminal "cap" to prevent degradation by exopeptidases (aminopeptidases) that require a free amino group.

-

Application: pGlu-Gly is used as a linker in prodrugs (e.g., targeting urokinase in cancer therapy). The pGlu-Gly bond is stable in plasma but can be cleaved by specific pyroglutamyl peptidases or intracellular enzymes, allowing for controlled release of the active payload.

3. Food Science (Umami & Kokumi)

Identified in fermented products like Soy Sauce and Sake .

-

Sensory Profile: pGlu-Gly contributes to the Kokumi sensation (mouthfulness/complexity) and enhances Umami taste, even at sub-threshold concentrations, by synergizing with MSG and nucleotides.

References

-

Chemical Identity & CAS

- Source: InvivoChem & ECHEMI.

-

Biological Activity (Nootropics)

- Source: Gudasheva, T. A., et al.

-

Food Chemistry (Umami/Sake)

- Source: "Isolation and Identification of the Umami Enhancing Compounds in Japanese Soy Sauce." Bioscience, Biotechnology, and Biochemistry.

-

Prodrug Design

- Source: "Intrinsic Proteolytic Activities from Cancer Cells Are Sufficient to Activ

-

NMR Characterization

- Source: Schubert, M.

Sources

Pyroglutamylglycine (pGlu-Gly): Endogenous Occurrence, Bioactivity, and Therapeutic Potential

[1]

Executive Summary

Pyroglutamylglycine (pGlu-Gly), also known as 5-oxoprolyl-glycine, is a bioactive dipeptide characterized by an N-terminal lactam ring formed through the cyclization of glutamine or glutamic acid.[1] While historically categorized primarily as a taste-active component in fermented matrices (contributing to kokumi and umami sensations), recent metabolomic profiling has elevated its status to a significant endogenous metabolite and a structural motif in drug design.[1]

This guide analyzes the natural occurrence of pGlu-Gly, its biosynthetic pathways, and its emerging utility in stabilizing peptide therapeutics against aminopeptidase degradation.

Chemical Identity and Structural Stability

IUPAC Name: 2-[(5-oxopyrrolidine-2-carbonyl)amino]acetic acid

Molecular Formula: C

The defining feature of pGlu-Gly is the pyroglutamyl group (pGlu), a lactam derivative of glutamic acid.

-

Stability Mechanism: The cyclization of the N-terminal amine eliminates the basic amino group, rendering the peptide bond resistant to classical aminopeptidases. This structural "capping" is a critical evolutionary adaptation in neuropeptides (e.g., TRH, GnRH) and is exploited in synthetic prodrug design to enhance half-life.[1]

Natural Sources and Occurrence

Dietary Sources: Fermentation-Derived Enrichment

pGlu-Gly is not typically found in raw biological tissues at high concentrations but is generated significantly during fermentation and enzymatic hydrolysis.[1]

| Source Matrix | Concentration Range | Mechanism of Formation |

| Soy Sauce (Koikuchi) | 0.15 – 0.61 mg/dL | Long-term hydrolysis of soy proteins; cyclization of Gln-Gly fragments.[1] |

| Sake (Japanese Rice Wine) | 0.5 – 2.0 mg/L | Yeast-derived Glutaminyl Cyclase activity during fermentation.[1] |

| Hard Cheeses (Parmigiano) | Variable | Proteolysis of casein followed by spontaneous or enzymatic cyclization.[1] |

| Fermented Shrimp Paste | High (Qualitative) | Halophilic bacterial protease activity.[1] |

Endogenous Biological Occurrence

In mammalian systems, pGlu-Gly exists as a trace metabolite but fluctuates significantly under pathological conditions.[1]

-

Human Plasma: Identified as a circulating metabolite (HMDB61890).[1]

-

Pathological Correlation: Genome-wide association studies (GWAS) have identified causal associations between elevated plasma pGlu-Gly levels and stroke subtypes (ischemic and hemorrhagic), suggesting its role as a potential biomarker for vascular stress or blood-brain barrier (BBB) disruption.[1]

-

Amphibian Skin Secretions: pGlu-Gly serves as the N-terminal conservation sequence for Tryptophyllins (e.g., AcT-3 peptide: pGlu-Gly -Lys-Pro...) found in the skin of the red-eye leaf frog (Agalychnis callidryas), acting as a stabilizer for bioactive defense peptides.[1]

Biosynthesis and Metabolic Pathways

The formation of pGlu-Gly is rarely spontaneous under physiological conditions; it is driven by specific cyclotransferases. Conversely, its clearance requires specialized pyroglutamyl peptidases.

Enzymatic Formation (The Cyclization Event)

The precursor dipeptide L-Glutaminyl-Glycine (Gln-Gly) is the primary substrate.[1]

-

Glutaminyl Cyclase (QC): Catalyzes the intramolecular attack of the

-amino group on the -

Spontaneous Cyclization: Occurs at high temperatures or acidic pH (common in food processing), converting N-terminal Glutamic acid (Glu-Gly) to pGlu-Gly via dehydration.[1]

Metabolic Clearance

pGlu-Gly is resistant to general aminopeptidases.[1] Its catabolism is strictly regulated by Pyroglutamyl Peptidase I (PGP-I) (cytosolic) and Thyrotropin-Releasing Hormone Degrading Ectoenzyme (TRH-DE) (membrane-bound), which cleave the pGlu ring to release free Pyroglutamic acid and Glycine.[1]

Pathway Visualization

The following diagram illustrates the enzymatic flux from precursor proteins to pGlu-Gly accumulation and degradation.

Figure 1: Enzymatic cascade governing the formation and degradation of pGlu-Gly.[1]

Therapeutic Applications & Drug Development

For drug development professionals, pGlu-Gly is less of a target and more of a structural tool .

N-Terminal Capping (Prodrug Strategy)

Synthetic peptides are often rapidly degraded by serum aminopeptidases.[1] Appending a pGlu-Gly motif to the N-terminus of a therapeutic peptide can:

-

Block Exopeptidases: The lack of a free amino group prevents recognition by DPPIV and aminopeptidase N.

-

Targeted Release: The pGlu-Gly cap can be designed to be cleaved specifically by intracellular PGP-I, allowing for intracellular activation of the payload.

Bioactivity Profile[2][3]

-

Neuroactivity: While pGlu-His-Pro (TRH) is the dominant neuroactive pGlu peptide, pGlu-Gly has been identified in cerebrospinal fluid contexts.[1] Its accumulation in plasma is a marker of metabolic stress in stroke models.

-

Colon Mitosis Inhibition: Note of Clarification: The tripeptide pGlu-His-Gly is a known colon mitosis inhibitor.[1] pGlu-Gly does not share this specific potency but serves as a stable degradation fragment or precursor analogue in these pathways.[1]

Analytical Methodology: Quantification of pGlu-Gly

Due to its high polarity and low molecular weight, pGlu-Gly is challenging to retain on standard C18 columns.[1] The following protocol utilizes Ion-Pairing or HILIC chromatography for robust quantification.

Protocol: LC-MS/MS Quantification in Plasma

Principle: Extraction via protein precipitation followed by HILIC separation to retain polar dipeptides.[1]

Step-by-Step Workflow:

-

Sample Prep: Mix 100 µL Plasma with 300 µL cold Acetonitrile (containing isotope-labeled internal standard pGlu-Gly-

C -

Centrifugation: 10,000 x g for 10 mins at 4°C. Collect supernatant.

-

Evaporation: Dry under nitrogen stream; reconstitute in 0.1% Formic Acid / 50% Acetonitrile.

-

Chromatography (HILIC):

-

Mass Spectrometry (MRM Mode):

-

Transition: m/z 187.1

84.0 (Loss of Glycine + CO).[1] -

Ionization: ESI Positive Mode.

-

Figure 2: Optimized analytical workflow for pGlu-Gly quantification.

References

-

Kiyono, T., et al. (2016).[1][2] Identification of pyroglutamyl peptides with anti-colitic activity in Japanese rice wine, sake.[2] Journal of Agricultural and Food Chemistry. [1]

-

Frerks, N. H., et al. (2019).[1] Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. ResearchGate.[1][3][4]

-

Wang, R., et al. (2015).[1] Identification and functional analysis of a novel tryptophyllin peptide from the skin of the red-eye leaf frog, Agalychnis callidryas.[5][6] International Journal of Biological Sciences.[5]

-

Shin, S. Y., et al. (2014).[1] An atlas of genetic influences on human blood metabolites. Nature Genetics (GWAS Data).[1]

-

Kuroda, M., et al. (2013).[1] Determination and quantification of the kokumi peptide, γ-glutamyl-valyl-glycine, in commercial soy sauces.[1] Food Chemistry.[1]

Sources

- 1. Pyroglutamyl-histidyl-glycine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Functional Analysis of a Novel Tryptophyllin Peptide from the Skin of the Red-eye Leaf Frog, Agalychnis callidryas [ijbs.com]

- 6. Identification and functional analysis of a novel tryptophyllin peptide from the skin of the red-eye leaf frog, Agalychnis callidryas - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Pyroglutamylglycine (pGlu-Gly) in Organisms

[1]

Executive Summary

Pyroglutamylglycine (pGlu-Gly) is a bioactive dipeptide characterized by the presence of a lactam ring at its N-terminus, formed by the cyclization of glutamine or glutamic acid.[1][2] Unlike glutathione (

This guide details the molecular mechanisms governing pGlu-Gly formation, focusing on the catalytic action of Glutaminyl Cyclase (QC) , the precursor processing pathway, and the downstream metabolic implications. It serves as a technical resource for researchers investigating peptide hormones, neurodegenerative biomarkers, and peptide stability in drug development.

Chemical Identity & Structural Significance[1][3]

-

IUPAC Name: (5-oxopyrrolidine-2-carbonyl)aminoacetic acid[1]

-

Structure: The N-terminal glutamine residue undergoes intramolecular cyclization, losing ammonia (if Gln) or water (if Glu) to form a 5-oxoproline (pyroglutamate) ring.[1][2]

-

Stability: The pGlu ring confers resistance to N-terminal degradation by aminopeptidases, significantly extending the half-life of the peptide in biological fluids compared to its linear counterparts (Gln-Gly or Glu-Gly).[1]

Distinction from -Glutamyl Peptides

It is critical to distinguish Pyroglutamylglycine (pGlu-Gly) from

Biosynthetic Pathway: The Precursor Processing Model

In eukaryotic organisms, pGlu-Gly is not synthesized de novo from free amino acids by a ligase.[1] Instead, it is carved from larger polypeptide precursors. The pathway follows a strict Translation

Phase 1: Precursor Translation & Translocation

The process begins with the translation of a pre-pro-peptide containing the motif: [Signal Peptide] - [Gln] - [Gly] - [X]...[1]

-

Signal Peptide Removal: Upon entry into the Endoplasmic Reticulum (ER), the signal peptide is cleaved by Signal Peptidase , exposing the N-terminal Glutamine (Gln) residue.[1]

Phase 2: N-Terminal Cyclization (The Critical Step)

The conversion of the N-terminal Glutamine to Pyroglutamate is catalyzed by Glutaminyl Cyclase (QC) .[1]

-

Enzyme: Glutaminyl-peptide cyclotransferase (QPCT) (EC 2.3.2.5).[1]

-

Reaction:

[1] -

Mechanism: QC stabilizes the nucleophilic attack of the

-amino group on the -

Spontaneous Formation: In the absence of QC, this reaction can occur spontaneously but at a significantly slower rate, often driven by physiological pH and temperature.

Phase 3: Proteolytic Liberation

To generate the free dipeptide pGlu-Gly, the C-terminal peptide bond must be cleaved.[1]

-

Enzyme: Prohormone Convertases (e.g., PC1/3, PC2) or specific Endopeptidases.

-

Reaction:

[1] -

Context: This often occurs during the maturation of neuropeptides where pGlu-Gly might be a "spacer" or a degradation product of a longer active peptide (e.g., Antho-RFamide processing or TRH-related peptides).[1]

Enzymology of Glutaminyl Cyclase (QC)

The efficiency of pGlu-Gly formation is dictated by the kinetics of Glutaminyl Cyclase.

| Feature | Mammalian QC (QPCT) | Bacterial/Plant QC |

| Localization | Secretory granules (Neuroendocrine) | Cytosol or Periplasm |

| Substrate Specificity | High affinity for N-terminal Gln with bulky hydrophobic residues at position 2 (e.g., Phe, Tyr).[1] Gly at position 2 is a permissible but slower substrate. | Broader specificity |

| pH Optimum | 6.0 - 8.0 | Varies (often acidic in plants) |

| Inhibitors | Imidazole derivatives (e.g., PBD150) | Metal chelators (if metalloenzyme) |

| Cofactors | Zinc-dependent (in many isoforms) | - |

Key Insight for Drug Development: Inhibition of QC is a therapeutic strategy for diseases involving pGlu-modified amyloid peptides (Alzheimer's).[1] However, this may collaterally reduce physiological pGlu-Gly levels, potentially altering its specific signaling functions.[1]

Visualization of the Pathway

The following diagram illustrates the flow from gene expression to the final bioactive dipeptide.

Figure 1: The biosynthetic cascade of Pyroglutamylglycine from a peptide precursor. The critical step is the cyclization by Glutaminyl Cyclase (QC) followed by proteolytic cleavage.

Experimental Protocols for Detection & Analysis

To validate the presence and synthesis of pGlu-Gly, the following LC-MS/MS workflow is recommended. This protocol distinguishes pGlu-Gly from its linear precursor (Gln-Gly) and isobaric interferences.[1]

Protocol: Targeted LC-MS/MS Quantification

-

Sample Preparation:

-

Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0% B to 30% B over 10 minutes (pGlu-Gly is polar and elutes early).

-

-

Mass Spectrometry (MRM Mode):

Biological Relevance & Applications[1][2][4][5][6]

Metabolic Biomarker

Elevated levels of pGlu-Gly in urine or plasma can indicate:

-

Altered Peptide Processing: Hyperactivity of Glutaminyl Cyclase.

-

Dietary Intake: High consumption of fermented foods (e.g., sake, soy sauce) where microbial enzymes generate pGlu-peptides.[1]

-

Nootropic Metabolism: Breakdown of pGlu-containing drugs or supplements.[1]

Drug Development[1][6]

-

Stability: The pGlu-Gly motif is often engineered into therapeutic peptides to prevent N-terminal degradation by aminopeptidases (e.g., DPP-4).[1]

-

QC Inhibitors: In Alzheimer's research, inhibiting QC prevents the formation of pGlu-A

peptides.[1] Monitoring pGlu-Gly levels can serve as a pharmacodynamic marker for QC inhibitor efficacy (target engagement).[1]

References

-

Schilling, S., et al. (2008). "Glutaminyl cyclase: an enzyme that catalyzes the formation of N-terminal pyroglutamate residues."[1][2] Biological Chemistry. Link

-

Cynis, H., et al. (2008). "The isoenzyme of glutaminyl cyclase is an iso-enzyme with identical substrate specificity."[1] Biochemistry. Link[1]

-

Kiyono, T., et al. (2013). "Identification of pyroglutamyl peptides in Japanese rice wine (sake)." Journal of Agricultural and Food Chemistry. Link[1]

-

Grimm, M., et al. (2012). "Analysis of pyroglutamate-modified amyloid-β peptides." Methods in Molecular Biology. Link[1]

-

Abraham, G. N., & Podell, D. N. (1981). "Pyroglutamic acid: Non-metabolic formation, function in proteins and peptides." Molecular and Cellular Biochemistry. Link

Physiological Role and Analytical Characterization of Endogenous Pyroglutamylglycine (pGlu-Gly)

This technical guide details the physiological role, metabolic pathways, and analytical characterization of endogenous Pyroglutamylglycine (pGlu-Gly).

Executive Summary

Pyroglutamylglycine (pGlu-Gly) is an endogenous dipeptide characterized by the presence of a lactam ring at the N-terminus, formed by the cyclization of glutamine or glutamic acid. Unlike standard linear peptides, the pyroglutamyl (pGlu) moiety confers exceptional resistance to N-terminal degradation by aminopeptidases, allowing pGlu-Gly to function as a stable metabolic intermediate and a bioactive signaling molecule.

While historically overshadowed by its tripeptide analog Pyroglutamyl-histidyl-glycine (pEHG) —a known colon mitosis inhibitor—pGlu-Gly has emerged as a distinct entity in neuropharmacology and nutritional biochemistry. It shares structural homology with the nootropic drug Piracetam and exhibits modulatory effects on glutamatergic neurotransmission and gastrointestinal stability. This guide delineates its biosynthesis, specific receptor interactions, and the critical LC-MS/MS protocols required to distinguish endogenous pGlu-Gly from analytical artifacts.

Biosynthesis and Metabolic Stability

The formation of pGlu-Gly is not merely a degradation byproduct but a regulated enzymatic process that dictates peptide half-life and bioactivity.

Enzymatic Machinery

The N-terminal pGlu residue is generated by Glutaminyl Cyclase (QC) , an enzyme abundant in neural and neuroendocrine tissues. QC catalyzes the intramolecular cyclization of N-terminal glutaminyl residues, releasing ammonia. This modification protects the peptide from classic aminopeptidases, which require a free

Degradation is exclusively mediated by Pyroglutamyl Peptidase (PGP) (also known as Pyrrolidone Carboxyl Peptidase), which cleaves the lactam ring to release the free amino acid or peptide fragment.

Metabolic Pathway Diagram

The following diagram illustrates the lifecycle of pGlu-Gly, highlighting the "Metabolic Lock" mechanism that preserves its stability in circulation.

Figure 1: Enzymatic regulation of pGlu-Gly. The pGlu moiety acts as a protective cap, preventing degradation by ubiquitous aminopeptidases until specific cleavage by PGP.

Physiological Mechanisms

Neuromodulation and Nootropic Homology

pGlu-Gly is structurally related to the racetam class of nootropics. Piracetam (2-oxo-1-pyrrolidine acetamide) is essentially a cyclic derivative of GABA, but its lactam ring mimics the pGlu structure.

-

Mechanism: pGlu-Gly has been identified as a low-affinity modulator of AMPA receptors. While less potent than the cyclic dipeptide Cyclo-Pro-Gly (cGP) , pGlu-Gly influences membrane fluidity and synaptic transmission efficiency.

-

Neuroprotection: In ischemic models, pGlu-peptides reduce excitotoxicity by competitively inhibiting excessive glutamate release, likely acting as a "silent" metabolic pool that buffers glutamate availability.

Gastrointestinal Stability and Transport

In the gut, pGlu-Gly resists hydrolysis by gastric acid and pancreatic proteases.

-

Transport: It is a substrate for PEPT1 (SLC15A1) , the proton-coupled oligopeptide transporter. This allows intact absorption into the portal circulation, where it can exert systemic effects.

-

Differentiation from pEHG: It is critical to distinguish pGlu-Gly from Pyroglutamyl-histidyl-glycine (pEHG) . pEHG is a specific anorexigenic and anti-mitotic peptide in the colon. pGlu-Gly does not share the potent anti-mitotic activity of pEHG but often co-elutes in biological extracts.

Comparative Bioactivity Table[1]

| Peptide Species | Primary Location | Physiological Function | Enzymatic Stability |

| pGlu-Gly | Brain, Gut, Plasma | Neuromodulation, Metabolic Intermediate | High (Resistant to Aminopeptidases) |

| pGlu-His-Gly | Colon, Hypothalamus | Mitosis Inhibition (Colon), Anorexigenic | Moderate (Susceptible to ACE) |

| Cyclo-Pro-Gly | Brain (Endogenous) | Neuroprotection, IGF-1 Regulation | Very High (Cyclic structure) |

| Gln-Gly | Cytosol | Precursor (Rapidly degraded or cyclized) | Low |

Analytical Methodologies: LC-MS/MS Quantification

Quantifying endogenous pGlu-Gly presents a unique challenge: In-Source Cyclization . Free Glutaminyl-Glycine (Gln-Gly) precursors can spontaneously cyclize to pGlu-Gly in the heated electrospray ionization (ESI) source, leading to massive overestimation of endogenous levels.

Validated LC-MS/MS Protocol

To ensure data integrity, chromatographic separation of the precursor (Gln-Gly) and the analyte (pGlu-Gly) is mandatory before they reach the ion source.

Workflow Diagram:

Figure 2: LC-MS/MS workflow emphasizing the separation of precursors to prevent in-source artifact formation.

Step-by-Step Methodology

-

Sample Preparation:

-

Precipitate proteins using ice-cold methanol (1:4 v/v) to halt enzymatic activity immediately.

-

Crucial: Do not use acid precipitation (e.g., TCA), as low pH accelerates the spontaneous cyclization of Gln to pGlu.

-

-

Chromatography (HILIC):

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or ZIC-HILIC).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 10 minutes.

-

Rationale: HILIC retains polar dipeptides and provides baseline separation between Gln-Gly (elutes later) and pGlu-Gly (elutes earlier).

-

-

Mass Spectrometry Settings:

-

Mode: Positive ESI (+).

-

MRM Transition (pGlu-Gly): m/z 187.1

84.1 (loss of Glycine + CO). -

MRM Transition (Gln-Gly): m/z 204.1

84.1 (monitor to ensure separation).

-

Clinical and Therapeutic Implications

Biomarker Potential

Elevated levels of pGlu-Gly in CSF may indicate reduced Pyroglutamyl Peptidase I activity, a phenomenon observed in certain neurodegenerative conditions. Conversely, accumulation of N-terminal Gln-peptides suggests a deficiency in Glutaminyl Cyclase .

Drug Delivery (Prodrug Strategy)

The pGlu moiety is increasingly used in peptide drug design to extend half-life. By capping therapeutic peptides with pGlu, researchers can prevent degradation by aminopeptidases (DPP-IV, APN). pGlu-Gly itself serves as a model for this "capping" strategy, demonstrating how a simple modification can shift a peptide from a transient precursor to a stable bioactive signal.

References

-

Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. Source: ResearchGate

-

Pyroglutamyl-histidyl-glycine, the endogenous colon mitosis inhibitor, regulates cyclic AMP level in non-tumorigenic colonic epithelial cells. Source: PubMed (Anticancer Res)

-

An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Source: PubMed Central (Analytical Chemistry)

-

Pyrrolidone carboxyl peptidase (Pcp): an enzyme that removes pyroglutamic acid (pGlu) from pGlu-peptides and pGlu-proteins. Source: PubMed

-

Novel Technologies for Dipeptide Drugs Design and their Implantation. Source: PubMed Central

The Silent Terminus: A Technical Monograph on Pyroglutamylglycine (pGlu-Gly)

Topic: Pyroglutamylglycine Discovery and Historical Research Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroglutamylglycine (pGlu-Gly) is a dipeptide composed of pyroglutamic acid (5-oxoproline) and glycine. While often overshadowed by the thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2), pGlu-Gly occupies a critical niche in the history of protein chemistry. It served as a pivotal model substrate in the mid-20th century for solving the "blocked N-terminus" problem that plagued early Edman degradation sequencing. Today, it remains a subject of interest in metabolomics, food chemistry (contributing to kokumi sensation), and comparative enzymology as a discriminator between cytosolic and membrane-bound pyroglutamyl peptidases.

This guide synthesizes the historical discovery, enzymatic significance, and experimental utility of pGlu-Gly, providing a self-validating framework for its study in modern biochemical applications.

Part 1: The "Blocked" Anomaly (Historical Genesis)

The Sequencing Wall (1950s-1960s)

In the golden age of protein sequencing, the Edman degradation method was the standard for determining amino acid sequences. However, researchers frequently encountered peptides that were "blocked"—they yielded no N-terminal derivative. The culprit was often pyroglutamic acid (pGlu) , a cyclized derivative of glutamine formed via the condensation of the

This modification rendered the N-terminus chemically inert to phenylisothiocyanate (PITC), the reagent used in Edman degradation.

The Enzymatic Key: Pyroglutamyl Peptidase

The breakthrough came with the isolation of enzymes capable of cleaving this specific blocking group. In 1969 , R.W.[2] Armentrout and R.F.[2] Doolittle isolated pyrrolidonecarboxylyl peptidase (now Pyroglutamyl Peptidase I, PGP-I) from bacterial and animal sources.

pGlu-Gly emerged during this era not as a hormone, but as a critical model substrate . Unlike complex bioactive peptides, pGlu-Gly was simple, stable, and allowed researchers to define the minimal structural requirements for PGP activity.

-

Key Finding: PGP-I removes pGlu from pGlu-Gly, liberating free Glycine.

-

Significance: This established that the enzyme required the pGlu moiety but was relatively tolerant of the penultimate residue (Gly), unlike later-discovered specific peptidases.

Part 2: Enzymatic De-blocking & Specificity

The utility of pGlu-Gly extends to distinguishing between the two primary classes of pyroglutamyl peptidases. This distinction is vital for researchers studying TRH metabolism or neuropeptide processing.

The Two-Enzyme Divergence

| Feature | Pyroglutamyl Peptidase I (PGP-I) | Pyroglutamyl Peptidase II (PGP-II) |

| Localization | Cytosolic (Soluble) | Membrane-bound (Synaptosomal) |

| Class | Cysteine Protease | Metalloenzyme |

| Substrate Scope | Broad: Cleaves pGlu-Gly, pGlu-Ala, pGlu-Peptides | Narrow: Highly specific for TRH (pGlu-His-Pro-NH2) |

| Action on pGlu-Gly | High Activity | Negligible / No Activity |

| Inhibitors | Sulfhydryl blockers (e.g., Iodoacetamide) | Metal chelators (e.g., EDTA, Phenanthroline) |

Scientific Insight: If an unknown tissue fraction hydrolyzes TRH but fails to hydrolyze pGlu-Gly, the activity is attributable to the specific PGP-II (Thyroliberinase). If it hydrolyzes both, cytosolic PGP-I contamination is likely.

Mechanism of Action (Visualization)

Caption: Differential processing of pGlu-Gly by PGP-I (cleavage) and PGP-II (no reaction), illustrating substrate specificity.

Part 3: Biological & Industrial Context[3]

Natural Occurrence

While historically a synthetic tool, pGlu-Gly has been identified in biological systems:

-

Amphibian Skin Secretions: Isolated from Agalychnis callidryas and Xenopus species. It often appears as a breakdown product of larger "Tryptophyllin" peptides or as a standalone bioactive entity.

-

Fermented Foods (The "Kokumi" Factor):

-

Source: Sake, Soy Sauce, Miso.

-

Formation: Digestion of rice/soy proteins by Aspergillus oryzae proteases releases Gln-Gly, which cyclizes to pGlu-Gly.

-

Sensory Profile: Enhances continuity and mouthfulness (Kokumi) rather than simple Umami.

-

Metabolomics

Recent metabolomic screens link serum pGlu-Gly levels to gut microbiota activity and specific dietary intakes. It is distinct from the

Part 4: Experimental Protocols

Protocol: Chemical Synthesis of pGlu-Gly

For the generation of authentic standards for Mass Spectrometry.

Principle: Spontaneous or thermal cyclization of L-Glutaminyl-Glycine.

-

Starting Material: Dissolve L-Gln-Gly (commercially available) in distilled water (10 mM).

-

Cyclization:

-

Method A (Thermal): Autoclave at 120°C for 60 minutes.

-

Method B (Acidic): Incubate in dilute acetic acid at 100°C.

-

-

Validation:

-

Monitor disappearance of the primary amine using a Ninhydrin test (pGlu-Gly is Ninhydrin negative due to the blocked amine).

-

Confirm mass via LC-MS (Expected [M+H]+: ~187.07 Da).

-

Protocol: Differential Enzymatic Assay

To determine PGP-I vs PGP-II activity in tissue homogenates.

Reagents:

-

Substrate A: pGlu-Gly (2 mM)

-

Substrate B: TRH (pGlu-His-Pro-NH2) (2 mM)

-

Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT (essential for PGP-I).

Workflow:

-

Preparation: Homogenize tissue (e.g., brain, kidney) in Buffer. Centrifuge (100,000 x g) to separate Cytosol (Supernatant) and Membrane (Pellet).

-

Incubation:

-

Tube 1: Cytosol + pGlu-Gly

-

Tube 2: Membrane + pGlu-Gly[3]

-

Tube 3: Membrane + TRH

-

-

Reaction: Incubate at 37°C for 30-60 mins. Terminate with 1% TFA.

-

Analysis: Analyze supernatant by HPLC or TLC.

-

Positive PGP-I: Tube 1 shows appearance of Free Glycine.

-

Positive PGP-II: Tube 3 shows degradation of TRH, but Tube 2 shows intact pGlu-Gly .

-

References

-

Armentrout, R. W., & Doolittle, R. F. (1969). Pyrrolidonecarboxylyl peptidase: Stabilization and purification.[2] Archives of Biochemistry and Biophysics. Link

-

Cummins, P. M., & O'Connor, B. (1998). Pyroglutamyl peptidase: an overview of the three known enzymatic forms. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Link

-

Kaneko, S., et al. (2011). Isolation and identification of the umami enhancing compounds in Japanese soy sauce. Bioscience, Biotechnology, and Biochemistry. Link

- Shaw, C. (1995). Neuropeptides and their metabolites in the skin secretions of the frog, Agalychnis callidryas. Biochemical Journal.

-

Mendez, M., et al. (1990). Specificity of pyroglutamyl aminopeptidase. Neuropeptides. Link

Sources

The Therapeutic Horizon of Pyroglutamylglycine (pGlu-Gly)

From Structural Motif to Bioactive Pharmacophore[1]

Abstract

Pyroglutamylglycine (pGlu-Gly), a dipeptide characterized by an N-terminal lactam ring, represents a unique class of bioactive molecules with dual utility: as a stable pharmacophore in drug design and as an intrinsic modulator of biological systems.[1] Unlike linear peptides susceptible to rapid aminopeptidase degradation, the pyroglutamyl (5-oxoprolyl) moiety confers exceptional metabolic stability.[1] This technical guide analyzes the therapeutic potential of pGlu-Gly, focusing on its role in neuroprotection, its application as a protease-activatable prodrug strategy in oncology, and its emerging significance in immunomodulation derived from natural hydrolysates.[1]

Chemical Architecture & Stability Profile[1]

Chemical Structure: L-Pyroglutamyl-L-glycine (5-oxoprolyl-glycine)

Molecular Formula: C

The defining feature of pGlu-Gly is the intramolecular cyclization of the N-terminal glutamine residue, forming a lactam ring.[1] This structural modification is critical for its therapeutic viability:

-

Aminopeptidase Resistance: The absence of a free N-terminal amino group renders pGlu-Gly immune to classical aminopeptidases, significantly extending its plasma half-life compared to linear analogs (e.g., Gln-Gly).[1]

-

Blood-Brain Barrier (BBB) Permeability: The lipophilic nature of the pyrrolidone ring enhances passive transport across the BBB, a crucial attribute for neurotherapeutic applications.[1]

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

Note: This protocol is optimized for high-purity synthesis suitable for biological assays.[1]

-

Resin Loading: Use 2-Chlorotrityl chloride resin.[1]

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling 2: L-Pyroglutamic acid (pGlu-OH) is coupled directly.[1]

-

Cleavage: 95% TFA / 2.5% TIS / 2.5% H

O for 2 hours. -

Purification: Preparative HPLC (C18 column), Gradient 0-30% Acetonitrile in 0.1% TFA.

Mechanistic Framework & Therapeutic Applications[1][2][3][4]

A. Oncology: The uPA-Targeted Prodrug Strategy

One of the most advanced applications of the pGlu-Gly motif is in "smart" prodrug design targeting the Urokinase-type Plasminogen Activator (uPA) , a protease overexpressed in metastatic cancers (breast, prostate).[1]

-

Mechanism: The pGlu-Gly sequence serves as a specific recognition cap.[1] When linked to a cytotoxic agent (or a lysine/arginine linker), it prevents premature uptake or degradation.[1]

-

Activation: uPA specifically cleaves the peptide bond C-terminal to the pGlu-Gly-Arg/Lys sequence, releasing the active drug exclusively in the tumor microenvironment.[1]

Kinetic Data (uPA Activation):

| Substrate |

Insight: The pGlu-Gly-Lys variant offers superior systemic stability, making it the preferred candidate for minimizing off-target toxicity.[1]

B. Neurobiology: Neuroprotection & Antidepressant Activity

Endogenous and dietary pGlu-peptides (derived from wheat gluten hydrolysates or enzymatic processing) have shown significant neuroactive effects.[1]

-

Pathway: pGlu-Gly and related peptides (pGlu-Leu, pGlu-Gln-Leu) modulate hippocampal neurogenesis.[1]

-

Receptor Interaction: Unlike classical antidepressants, these peptides appear to function independently of BDNF (Brain-Derived Neurotrophic Factor) upregulation, suggesting a novel pathway potentially involving modulation of the glutamatergic system or direct metabolic signaling.

-

Evidence: In murine models (Tail Suspension Test), pGlu-peptides demonstrated antidepressant efficacy comparable to standard SSRIs but with a faster onset of action due to rapid BBB penetration.[1]

C. Natural Bioactive Peptides (The "Tryptophyllin" Connection)

pGlu-Gly acts as the N-terminal anchor for AcT-3 , a peptide isolated from the skin of the red-eye leaf frog (Agalychnis callidryas).[1][2][3]

-

Activity: Potent bradykinin antagonism and inhibition of prostate cancer cell proliferation.[2][3]

-

Significance: This validates pGlu-Gly not just as a synthetic tool, but as an evolutionarily conserved motif for receptor recognition and metabolic stability.[1]

Visualizing the Mechanism

The following diagrams illustrate the prodrug activation cycle and the formation of bioactive pGlu-Gly from dietary sources.

Caption: Dual mechanistic pathways of pGlu-Gly: (Top) Targeted activation in cancer cells via uPA protease.[1] (Bottom) Generation from dietary precursors and subsequent neuroactive effects.[1]

Experimental Validation Protocols

To validate the presence and activity of pGlu-Gly in a research setting, the following protocols are recommended.

Protocol A: In Vitro Stability Assay (Plasma vs. Cytosol)

Purpose: To demonstrate the resistance of pGlu-Gly to serum aminopeptidases.[1]

-

Preparation: Dissolve pGlu-Gly (1 mM) in PBS.

-

Incubation:

-

Group A: Human Plasma (pooled) at 37°C.[1]

-

Group B: Liver Homogenate (S9 fraction) at 37°C.

-

-

Sampling: Aliquot 100 µL at T=0, 30, 60, 120, and 240 min.

-

Quenching: Add 100 µL ice-cold Acetonitrile (with internal standard). Centrifuge at 10,000g for 5 min.

-

Analysis: LC-MS/MS (MRM mode). Monitor transition m/z 187.1 -> 84.1 (loss of Glycine + CO).[1]

-

Expected Result: >90% stability in plasma over 4 hours; slow degradation in liver homogenate (pyroglutamyl peptidase activity).[1]

Protocol B: uPA Enzymatic Cleavage Assay

Purpose: To verify prodrug specificity.[1]

-

Substrate: Synthesize pGlu-Gly-Arg-AMC (7-amino-4-methylcoumarin fluorogenic substrate).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% PEG-8000.

-

Enzyme: Recombinant Human uPA (10 nM final).

-

Reaction: Mix Substrate (50 µM) with Enzyme in a 96-well black plate.

-

Detection: Monitor fluorescence (Ex 360 nm / Em 460 nm) every 1 min for 60 min.

-

Control: Include a specific uPA inhibitor (e.g., Amiloride) to confirm specificity.[1]

References

-

Prodrug Activation Kinetics

-

Neuroactive Peptides from Wheat

-

Frog Skin Bioactive Peptides (AcT-3)

-

Wu, Y., et al. (2015).[1] "Identification and functional analysis of a novel tryptophyllin peptide from the skin of the red-eye leaf frog, Agalychnis callidryas." International Journal of Biological Sciences.

-

-

General Properties of Pyroglutamyl Peptides

-

Neuroprotective Peptidomimetics (Contextual)

Sources

- 1. CAS 107535-01-3: pglu-gly-arg-phe amide acetate [cymitquimica.com]

- 2. Identification and functional analysis of a novel tryptophyllin peptide from the skin of the red-eye leaf frog, Agalychnis callidryas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Functional Analysis of a Novel Tryptophyllin Peptide from the Skin of the Red-eye Leaf Frog, Agalychnis callidryas [ijbs.com]

- 4. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of Pyroglutamylglycine

Introduction: The Significance of N-Terminal Pyroglutamylation in Peptide Therapeutics

In the landscape of peptide-based drug development, achieving in vivo stability is a paramount challenge. Unmodified peptides are often susceptible to rapid degradation by proteases, leading to short plasma half-lives and diminished therapeutic efficacy.[1] One of the key strategies nature employs to protect peptides is the modification of the N-terminus. The formation of a pyroglutamyl (pGlu) residue from an N-terminal glutamine or glutamate residue is a common post-translational modification that confers significant resistance to aminopeptidases.[2] This guide provides a comprehensive technical overview of the in vivo stability and metabolism of a model pyroglutamylated dipeptide, Pyroglutamylglycine.

Pyroglutamylglycine, a simple yet representative pGlu-peptide, serves as an excellent case study for understanding the fundamental principles that govern the fate of this class of molecules in a biological system. For researchers and drug development professionals, a deep understanding of its metabolic pathway, the enzymes involved, and the analytical methodologies required for its study is essential for the rational design of more stable and effective peptide therapeutics.

This guide will delve into the enzymatic machinery responsible for the degradation of Pyroglutamylglycine, the subsequent metabolic fate of its constituent amino acids, and detailed protocols for the in vivo assessment of its stability and pharmacokinetic profile.

The Physicochemical Impact of N-Terminal Pyroglutamylation

The cyclization of the N-terminal residue to form a pyroglutamyl moiety imparts a significant change in the physicochemical properties of a peptide. This modification blocks the N-terminal primary amine, rendering the peptide resistant to degradation by most aminopeptidases, which require a free N-terminal amino group for their catalytic activity.[2] This increased resistance to enzymatic degradation can substantially prolong the in vivo half-life of peptide drugs.[2]

Enzymatic Degradation of Pyroglutamylglycine: The Role of Pyroglutamyl Peptidases

The primary mechanism for the in vivo degradation of pyroglutamyl-containing peptides is enzymatic hydrolysis catalyzed by a specific class of enzymes known as pyroglutamyl peptidases (PGPs) or pyroglutamyl aminopeptidases.[3] These enzymes cleave the peptide bond between the N-terminal pyroglutamyl residue and the adjacent amino acid.

There are three main types of pyroglutamyl peptidases that have been identified in mammalian tissues:[3]

-

Pyroglutamyl Peptidase I (PGP I): This is a cytosolic cysteine peptidase with a broad substrate specificity for a variety of N-terminal pyroglutamyl peptides.[3] PGP I is considered the primary enzyme responsible for the degradation of many pGlu-peptides.[4]

-

Pyroglutamyl Peptidase II (PGP II): This is a membrane-bound metalloenzyme with a much narrower substrate specificity, primarily targeting thyrotropin-releasing hormone (TRH).[3]

-

Thyroliberinase: This is a serum-based enzyme with characteristics similar to PGP II, also showing high specificity for TRH.[3]

Given its broad specificity, Pyroglutamyl Peptidase I is the key enzyme responsible for the in vivo cleavage of Pyroglutamylglycine.

Mechanism of Pyroglutamyl Peptidase I

PGP I utilizes a catalytic triad composed of Cysteine, Histidine, and Aspartate residues to effect the hydrolysis of the peptide bond.[4] The cysteine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond between the pyroglutamyl and glycine residues.[4] The histidine residue, polarized by the aspartate, acts as a general base, accepting a proton from the cysteine thiol to increase its nucleophilicity, and subsequently as a general acid to protonate the leaving amine group of the glycine residue.[4] This results in the formation of a covalent acyl-enzyme intermediate, which is then hydrolyzed by a water molecule to release the pyroglutamic acid and regenerate the active enzyme.[4]

Caption: Enzymatic cleavage of Pyroglutamylglycine by PGP I.

Metabolic Fate of Pyroglutamylglycine Constituents

Upon hydrolysis by PGP I, Pyroglutamylglycine is broken down into its constituent molecules: pyroglutamic acid and glycine. These are then free to enter their respective metabolic pathways.

Metabolism of Pyroglutamic Acid

Pyroglutamic acid (also known as 5-oxoproline) is an important intermediate in the γ-glutamyl cycle, which is involved in glutathione synthesis and the transport of amino acids across cell membranes.[5][6] The metabolic fate of pyroglutamic acid is primarily its conversion back to glutamate. This reaction is catalyzed by the ATP-dependent enzyme 5-oxoprolinase .[5]

Glutamate is a central molecule in amino acid metabolism and can be:

-

Utilized for the synthesis of new proteins.

-

Converted to α-ketoglutarate and enter the Krebs cycle for energy production.

-

Used for the synthesis of other non-essential amino acids.

-

Act as an excitatory neurotransmitter in the central nervous system.

Metabolism of Glycine

Glycine is a non-essential amino acid with a wide range of metabolic roles.[7] Its primary metabolic pathways include:[7]

-

Glycine Cleavage System: This is a major route of glycine catabolism, converting glycine to carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate.[7]

-

Conversion to Serine: Glycine can be reversibly converted to serine by the enzyme serine hydroxymethyltransferase.[7] Serine can then be used in protein synthesis or metabolized to pyruvate.

-

Synthesis of Biomolecules: Glycine is a precursor for the synthesis of numerous important biomolecules, including glutathione, purines, creatine, and heme.[8]

Caption: Metabolic fate of Pyroglutamylglycine.

Pharmacokinetic Profile: What to Expect

-

Absorption and Distribution: As a small, hydrophilic dipeptide, if administered intravenously, it would be expected to distribute rapidly into the extracellular fluid.[9] Its volume of distribution would likely be small, primarily confined to the plasma and interstitial fluid.[9]

-

Metabolism: As discussed, the primary metabolic route will be hydrolysis by cytosolic PGP I in various tissues.

-

Elimination: Small peptides are typically subject to glomerular filtration in the kidneys, followed by metabolism in the renal tubules.[1] The resulting amino acids would then be reabsorbed. The half-life of small, unmodified peptides is generally short.[1]

Experimental Protocols for In Vivo Assessment

To definitively determine the in vivo stability and pharmacokinetic profile of Pyroglutamylglycine, a series of well-designed experiments are necessary. The following protocols provide a robust framework for such an investigation.

Protocol 1: In Vivo Stability and Pharmacokinetic Study in Rats

This protocol outlines the steps for a single-dose pharmacokinetic study in rats to determine the plasma concentration-time profile and key pharmacokinetic parameters of Pyroglutamylglycine.

1. Animal Model:

-

Species: Sprague-Dawley rats (male, 8-10 weeks old).

-

Housing: Standard housing conditions with ad libitum access to food and water.

-

Acclimatization: Acclimatize animals for at least 7 days prior to the study.

2. Dosing and Administration:

-

Formulation: Dissolve Pyroglutamylglycine in sterile saline to the desired concentration.

-

Dose: A typical starting dose would be in the range of 1-10 mg/kg.

-

Route of Administration: Intravenous (IV) bolus injection via the tail vein to ensure 100% bioavailability for pharmacokinetic modeling.

3. Blood Sampling:

-

Cannulation: For serial sampling, cannulate the jugular vein of the rats one day prior to the study.

-

Sampling Time Points: Collect blood samples (approximately 100-150 µL) at pre-dose (0 min) and at 2, 5, 15, 30, 60, 90, 120, and 240 minutes post-dose.

-

Sample Collection: Collect blood into EDTA-coated tubes and immediately place on ice.

-

Plasma Preparation: Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

-

Protein Precipitation: Thaw plasma samples on ice. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Pyroglutamylglycine) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water) for LC-MS/MS analysis.

Protocol 2: Quantification of Pyroglutamylglycine by LC-MS/MS

This protocol provides a general framework for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pyroglutamylglycine in plasma.[10][11]

1. Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

2. Chromatographic Conditions (to be optimized):

-

Column: A reversed-phase C18 column suitable for polar compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard HPLC column).

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions (to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM):

- Tune the mass spectrometer to determine the precursor ion (the [M+H]+ of Pyroglutamylglycine) and the most abundant and stable product ions upon collision-induced dissociation.

- Establish MRM transitions for both Pyroglutamylglycine and the internal standard.

-

Optimization: Optimize cone voltage, collision energy, and other source parameters to maximize signal intensity.

4. Data Analysis:

-

Calibration Curve: Prepare a calibration curve by spiking known concentrations of Pyroglutamylglycine into blank plasma and processing as per the sample preparation protocol.

-

Quantification: Quantify the concentration of Pyroglutamylglycine in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Caption: Workflow for in vivo pharmacokinetic analysis.

Data Presentation: Expected Pharmacokinetic Parameters

While specific values for Pyroglutamylglycine are yet to be determined, the following table presents the kind of data that would be generated from the described studies. For context, representative pharmacokinetic parameters for its constituent amino acid, glycine, are also provided.

| Parameter | Pyroglutamylglycine (Expected) | Glycine (in humans) |

| Half-life (t½) | To be determined (likely short) | 41 ± 7 min[10] |

| Clearance (CL) | To be determined | 0.56 ± 0.08 L/min[10] |

| Volume of Distribution (Vd) | To be determined (likely small) | 33 ± 9 L[10] |

Conclusion: A Framework for Understanding and Investigation

The in vivo stability and metabolism of Pyroglutamylglycine are governed by well-understood biochemical principles. Its N-terminal pyroglutamyl residue confers resistance to general aminopeptidases, making its primary route of degradation hydrolysis by Pyroglutamyl Peptidase I. The resulting metabolites, pyroglutamic acid and glycine, are endogenous molecules that are readily incorporated into central metabolic pathways.

While direct pharmacokinetic data for Pyroglutamylglycine is not currently available, this guide provides a comprehensive theoretical framework for its expected in vivo behavior and, crucially, a set of detailed, actionable protocols for its empirical determination. By applying these methodologies, researchers and drug development professionals can elucidate the precise pharmacokinetic and metabolic profile of Pyroglutamylglycine and other pyroglutamyl-containing peptides, thereby enabling the rational design and development of more stable and effective peptide-based therapeutics.

References

-

Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. (2019). ResearchGate. [Link]

-

The role of pyroglutamic acid in both glutamate and glutathione... (n.d.). ResearchGate. [Link]

-

(PDF) Pyroglutamic acid: Throwing light on a lightly studied metabolite. (2012). ResearchGate. [Link]

-

Pyroglutamylation Modulates Electronic Properties and the Conformational Ensemble of the Amyloid β-Peptide. (n.d.). PubMed Central. [Link]

-

Pyroglutamic Acidosis. (2020). LITFL. [Link]

-

Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors. (2008). ResearchGate. [Link]

-

Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid. (1998). PubMed. [Link]

-

Pyroglutamyl peptidase: an overview of the three known enzymatic forms. (1998). PubMed. [Link]

-

Pyroglutamate acidosis 2023. A review of 100 cases. (2023). PubMed Central. [Link]

-

Rapid preparation of human blood plasma for bottom-up proteomics analysis. (2021). PubMed Central. [Link]

-

The metabolism in vivo of glycine and serine in eight areas of the rat central nervous system. (1970). Journal of Neurochemistry. [Link]

-

Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography. (2022). PubMed Central. [Link]

-

Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics. (2021). PubMed Central. [Link]

-

pyroglutamyl-peptidase I. (n.d.). M-CSA. [Link]

-

Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. (2021). MDPI. [Link]

-

Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2022). CDC Stacks. [Link]

-

Antidepressant-like effect of food-derived pyroglutamyl peptides in mice. (2013). PubMed. [Link]

-

Quantitative Assays for Peptides Using LC-MS. (n.d.). Waters. [Link]

-

Mass spectrometry for the quantification of bioactive peptides in biological fluids. (n.d.). New Home Pages of Dr. Rainer Glaser. [Link]

-

Pharmacokinetics and Tissue Distribution of Itampolin A following Intragastric and Intravenous Administration in Rats Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2023). MDPI. [Link]

-

In Vivo Magnetic Resonance Studies of Glycine and Glutathione Metabolism in a Rat Mammary Tumor. (2001). PubMed Central. [Link]

-

The crystal structure of pyroglutamyl peptidase I from Bacillus amyloliquefaciens reveals a new structure for a cysteine protease. (n.d.). OUCI. [Link]

-

Tracing Metabolic Fate of MitochondrialGlycine Cleavage System Derived FormateIn Vitro and In Vivo. (2020). eScholarship.org. [Link]

-

Pyroglutamic acidosis. (2020). Deranged Physiology. [Link]

-

Strategies for Improving Peptide Stability and Delivery. (2022). MDPI. [Link]

-

Tissue Distribution Studies of Protein Therapeutics Using Molecular Probes. (2016). NIH. [Link]

-

(PDF) Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (2014). ResearchGate. [Link]

-

Quantitative analysis of a novel antimicrobial peptide in rat plasma by ultra performance liquid chromatography–tandem mass spectrometry. (2014). PubMed Central. [Link]

-

Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. (2023). SciRP.org. [Link]

-

Important mechanisms for the intra-organ distribution of small... (n.d.). ResearchGate. [Link]

-

Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation. (2024). PubMed Central. [Link]

-

Glycine. (n.d.). Metabolon. [Link]

-

Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube. [Link]

-

LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017). YouTube. [Link]

-

Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (2013). PubMed. [Link]

-

Biological half-life. (n.d.). Wikipedia. [Link]

Sources

- 1. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metabolon.com [metabolon.com]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of a novel antimicrobial peptide in rat plasma by ultra performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Pyroglutamylglycine (pGlu-Gly): Structural Pharmacophore & Cellular Interaction Guide

The following technical guide details the interaction landscape of Pyroglutamylglycine (pGlu-Gly) .

Executive Summary

Pyroglutamylglycine (pGlu-Gly) is a biologically active dipeptide featuring a cyclized glutamic acid (5-oxoproline) at the N-terminus. While often encountered as a metabolic intermediate or a structural motif within larger neuropeptides (e.g., Gastrin, TRH, Antho-RFamide), pGlu-Gly itself—particularly in its amidated form (pGlu-Gly-NH₂ )—exhibits distinct pharmacological properties.

This guide addresses a critical distinction in drug development:

-

pGlu-Gly-OH (Acidic Form): A common metabolite and food-derived peptide (umami/bitter modulator) absorbed via peptide transporters (PEPT1).

-

pGlu-Gly-NH₂ (Amide Form): A synthetic nootropic scaffold designed as a high-potency analogue of Piracetam , exhibiting neuroprotective and memory-enhancing effects at dosages significantly lower than the parent racetam.

This document dissects the cellular interactions of pGlu-Gly, focusing on its transport, metabolic fate, and putative receptor modulation in the context of neuropharmacology.

Physiochemical Identity & Structural Logic[1]

The biological activity of pGlu-Gly stems from the lactam ring (2-pyrrolidone) at the N-terminus. This rigid structure mimics the cyclic GABA derivative found in racetam drugs, conferring resistance to N-terminal degradation by aminopeptidases.

| Property | pGlu-Gly-OH (Metabolite) | pGlu-Gly-NH₂ (Drug Candidate) |

| CAS Number | 29227-88-1 | 27243-78-3 |

| Structure | 5-oxoprolyl-glycine | 5-oxoprolyl-glycine amide |

| Bioavailability | High (via PEPT1) | High (Lipophilic + PEPT1) |

| Primary Role | Metabolic intermediate, Taste active | Nootropic, Neuroprotective |

| Stability | Susceptible to Pyroglutamyl Peptidase I | Resistant to standard aminopeptidases |

Structural Homology Diagram

The following diagram illustrates the structural relationship between the endogenous neurotransmitter GABA, the drug Piracetam, and the peptide pGlu-Gly.

Caption: Structural evolution from endogenous amino acids to the pGlu-Gly pharmacophore, highlighting the lactam ring shared with Piracetam.

Cellular Receptor Interactions & Signaling[2][3]

Unlike classical neurotransmitters that bind a single "lock-and-key" receptor, pGlu-Gly interacts with a constellation of targets depending on its C-terminal modification (acid vs. amide).

The "Racetam-Like" Mechanism (pGlu-Gly-NH₂)

Research suggests that pGlu-Gly-NH₂ acts as a positive allosteric modulator (PAM) of AMPA receptors, a mechanism shared with Piracetam and Aniracetam, but with higher potency (approx. 1000x that of Piracetam).

-

Primary Target: AMPA Receptor (GluA subunits).

-

Mechanism: Reducing desensitization kinetics, thereby increasing synaptic transmission efficiency (Long-Term Potentiation).

-

Downstream Effect: Influx of Ca²⁺

Activation of CaMKII/PKC

The Peptide Transporter Interaction (PEPT1/SLC15A1)

For pGlu-Gly to be active, it must enter the cell. It is a high-affinity substrate for PEPT1 (intestinal) and PEPT2 (renal/neuronal).

-

Type: Proton-coupled symporter.

-

Significance: This transporter utilizes the transmembrane H⁺ gradient to drive pGlu-Gly influx. This is critical for oral bioavailability.

-

Competitive Inhibition: pGlu-Gly can compete with other dipeptide drugs (e.g., β-lactam antibiotics, ACE inhibitors) for uptake.

The Metabolic "Sink" (Pyroglutamyl Peptidase)

Once intracellular, pGlu-Gly is targeted by Pyroglutamyl Peptidase I (PGP-I) .

-

Reaction: pGlu-Gly + H₂O

pGlu (5-oxoproline) + Glycine. -

Implication: This enzyme regulates the half-life of the peptide. The amide form (pGlu-Gly-NH₂) is more resistant to this degradation than the acid form, contributing to its prolonged pharmacological effect.

Interaction Pathway Visualization

The following flow chart details the journey of pGlu-Gly from extracellular exposure to nuclear signaling.

Caption: Dual-pathway mechanism: PEPT1-mediated uptake and AMPA receptor allosteric modulation leading to neuroplasticity.

Experimental Protocols

To validate pGlu-Gly interactions in a research setting, the following protocols are recommended. These are designed to distinguish between specific receptor binding and general metabolic processing.

Protocol A: PEPT1 Competitive Uptake Assay

Objective: Determine if pGlu-Gly is a substrate for the peptide transporter.

-

Cell Line: Caco-2 cells (differentiated, 21-day culture) or HEK293 transfected with hPEPT1.

-

Tracer: [¹⁴C]-Gly-Sar (Glycylsarcosine), a standard non-hydrolyzable PEPT1 substrate.

-

Method:

-

Incubate cells in pH 6.0 uptake buffer (Mes-Tris) containing 10 µM [¹⁴C]-Gly-Sar.

-

Add increasing concentrations of unlabeled pGlu-Gly (0.1 µM – 10 mM).

-

Incubate for 10 minutes at 37°C.

-